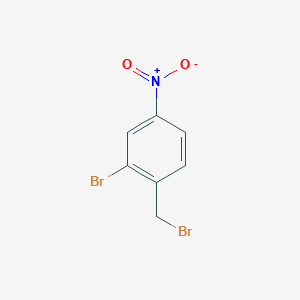

2-Bromo-1-(bromomethyl)-4-nitrobenzene

Descripción

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds, or aryl halides, are fundamental building blocks in modern synthetic chemistry. numberanalytics.com Their importance stems from the carbon-halogen bond's ability to participate in a variety of powerful bond-forming reactions. These compounds are key substrates in numerous cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are indispensable for the creation of carbon-carbon bonds. numberanalytics.comresearchgate.net

Furthermore, the halogen atom significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. numberanalytics.comlibretexts.org This reactivity profile allows for the introduction of a wide range of functional groups onto the aromatic core. The utility of halogenated aromatics is widespread, serving as critical intermediates in the production of pharmaceuticals like antidepressants and antihistamines, as well as in the development of advanced materials. numberanalytics.comiloencyclopaedia.org The specific halogen (fluorine, chlorine, bromine, or iodine) can be chosen to fine-tune reactivity for a desired synthetic outcome. numberanalytics.com

Contextualizing 2-Bromo-1-(bromomethyl)-4-nitrobenzene within Advanced Organic Synthesis

This compound is a multifunctional reagent that exemplifies the synthetic potential of halogenated nitroaromatics. Its structure contains three key features that can be selectively manipulated: a nitro group, an aromatic bromine atom, and a benzylic bromine atom. This trifunctional nature makes it a highly valuable intermediate for constructing complex molecular architectures.

The benzylic bromide (in the -CH₂Br group) is particularly susceptible to nucleophilic substitution reactions, providing a straightforward route to introduce a variety of side chains. The bromine atom attached directly to the benzene (B151609) ring can participate in metal-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group activates the aromatic ring, influencing the regioselectivity of certain reactions and serving as a precursor to an amino group via reduction. smolecule.comresearchgate.net This reduction is a critical step in the synthesis of many dyes, pesticides, and pharmaceuticals. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol |

| CAS Number | 940-05-6 |

| Appearance | Colorless crystalline solid |

Source: PubChem nih.gov

The synthesis of this compound can be achieved through various routes. One common method involves the bromination of 2-bromo-4-nitrotoluene (B188816). nist.gov An alternative pathway starts with (2-bromo-5-nitrophenyl)methanol (B1342546), which is treated with N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) to yield the target compound. chemicalbook.com

Table 2: Selected Research Findings on the Synthesis and Reactivity of this compound

| Reaction Type | Reagents & Conditions | Starting Material | Product | Research Application |

|---|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, 70°C | 2-Bromo-4-nitrotoluene | This compound | Intermediate Synthesis |

| Nucleophilic Substitution | Amines, thiols, or alkoxides | This compound | Substituted benzyl (B1604629) derivatives | Pharmaceutical & Materials Synthesis smolecule.com |

| Nitro Group Reduction | H₂/Pd catalyst or Fe/HCl | this compound | 3-Bromo-4-(bromomethyl)aniline | Intermediate for anilines smolecule.comresearchgate.net |

AIBN: 2,2'-azobis(isobutyronitrile), CCl₄: Carbon tetrachloride

Research Trajectories and Contemporary Challenges for Complex Nitrobenzene (B124822) Analogues

The ongoing research involving complex nitrobenzene analogues like this compound is focused on developing more efficient and selective synthetic methodologies. A primary challenge lies in achieving chemoselectivity—the ability to react one functional group in the presence of others. For instance, selectively substituting the benzylic bromide without affecting the aromatic bromide, or vice versa, is a significant synthetic hurdle that often requires careful selection of reagents and reaction conditions.

Another major area of research is the selective reduction of the nitro group to an amine without simultaneously causing hydrodehalogenation (the removal of the bromine atom from the ring). researchgate.net This side reaction is a common problem, especially with highly active catalysts like palladium. researchgate.net Therefore, the development of novel catalytic systems that can achieve high selectivity for the desired transformation is a key objective.

Future research trajectories will likely focus on the application of this and similar building blocks in the synthesis of novel bioactive compounds and functional materials. The strategic placement of reactive handles on the aromatic core allows for its incorporation into larger, more complex systems through multi-step synthetic sequences, contributing to fields ranging from medicinal chemistry to materials science. smolecule.comacs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2,2'-azobis(isobutyronitrile) | C₈H₁₂N₄ |

| This compound | C₇H₅Br₂NO₂ |

| 2-Bromo-4-nitrotoluene | C₇H₆BrNO₂ |

| (2-bromo-5-nitrophenyl)methanol | C₇H₆BrNO₃ |

| 3-Bromo-4-(bromomethyl)aniline | C₇H₇Br₂N |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(bromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNSPLNYBYYNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562545 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-05-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(bromomethyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 1 Bromomethyl 4 Nitrobenzene

Precursor Identification and Synthetic Feasibility Analysis

Two principal precursors have been identified for the synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene: 2-Bromo-4-nitrotoluene (B188816) and (2-bromo-5-nitrophenyl)methanol (B1342546). Each precursor requires a distinct synthetic approach to achieve the target molecule.

Synthesis from 2-Bromo-4-nitrotoluene via Radical Bromination

A common and effective method for synthesizing this compound is through the radical bromination of 2-Bromo-4-nitrotoluene. This reaction, often referred to as a Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group. scientificupdate.com The process typically involves reacting the toluene (B28343) derivative with N-Bromosuccinimide (NBS) in the presence of a radical initiator. scientificupdate.com

A general procedure involves refluxing a solution of 2-Bromo-4-nitrotoluene with NBS and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in a suitable solvent. The reaction is carried out over several hours to ensure complete conversion. Following the reaction, the mixture is filtered to remove succinimide (B58015), and the filtrate is concentrated. The crude product is then purified, commonly by silica (B1680970) gel column chromatography, to yield the desired this compound. chemicalbook.com

Table 1: Reaction components for the synthesis from 2-Bromo-4-nitrotoluene

| Component | Role | Typical Molar Ratio (relative to substrate) |

|---|---|---|

| 2-Bromo-4-nitrotoluene | Starting Material | 1.0 |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.0 - 1.4 |

| 2,2'-azobis(2-methylpropionitrile) (AIBN) | Radical Initiator | 0.05 - 0.1 |

| Solvent (e.g., Carbon Tetrachloride, 1,2-Dichlorobenzene) | Reaction Medium | N/A |

Synthesis from (2-bromo-5-nitrophenyl)methanol

An alternative synthetic route involves the conversion of (2-bromo-5-nitrophenyl)methanol to the target compound. This method transforms the benzylic hydroxyl group into a bromide. A highly efficient procedure for this conversion utilizes N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). chemicalbook.com

In this process, NBS is added in portions to a stirred solution of (2-bromo-5-nitrophenyl)methanol and triphenylphosphine in a dry solvent, such as dichloromethane, at a reduced temperature (e.g., 0°C) under an inert atmosphere. chemicalbook.com The reaction is typically rapid, proceeding to completion in a short time frame. After the reaction, the mixture is diluted and washed to remove byproducts. The final product is isolated after concentration and purification by column chromatography, often resulting in a high yield of this compound. chemicalbook.com

Table 2: Reaction components for the synthesis from (2-bromo-5-nitrophenyl)methanol

| Component | Role | Typical Molar Ratio (relative to substrate) |

|---|---|---|

| (2-bromo-5-nitrophenyl)methanol | Starting Material | 1.0 |

| N-Bromosuccinimide (NBS) | Bromine Source | ~2.0 |

| Triphenylphosphine (PPh₃) | Reagent | ~1.5 |

| Dichloromethane (dry) | Solvent | N/A |

Reaction Mechanisms and Catalytic Systems in Bromination Reactions

The success of benzylic bromination hinges on the specific mechanisms of the reagents and catalysts employed, which are designed to favor radical substitution at the benzylic position while minimizing competing reactions.

Detailed Mechanistic Insights into N-Bromosuccinimide (NBS) Mediated Reactions

N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of molecular bromine (Br₂), which is crucial for the radical chain mechanism. chadsprep.comyoutube.comlibretexts.org Using Br₂ directly often leads to unwanted side reactions, such as addition to aromatic rings. chadsprep.com The reaction proceeds through a well-established radical chain mechanism consisting of initiation, propagation, and termination steps. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ into two bromine radicals (Br•). This initial Br₂ can be generated from the reaction of NBS with trace amounts of hydrogen bromide (HBr) present as an impurity or formed during propagation. youtube.comlibretexts.org This initiation step is typically facilitated by heat or a radical initiator. chadsprep.com

Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical and HBr. youtube.comchemistrysteps.com This step is favored because benzylic C-H bonds are relatively weak. libretexts.org In the second step, the newly formed benzylic radical reacts with a molecule of Br₂ to yield the brominated product and another bromine radical, which continues the chain. youtube.comyoutube.com The HBr produced in the first propagation step reacts with NBS to regenerate the necessary low concentration of Br₂ for the second propagation step. chadsprep.comlibretexts.org

Termination: The reaction concludes when any two radical species combine, ending the chain reaction. youtube.com

Role of Radical Initiators (e.g., AIBN) in Benzylic Bromination

Radical initiators are compounds that decompose under mild conditions to generate free radicals, which then start the radical chain reaction. Azobisisobutyronitrile (AIBN) is a widely used radical initiator in reactions like benzylic bromination. echemi.comwikipedia.org

Upon heating (typically between 66°C and 72°C), AIBN decomposes, eliminating a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals. wikipedia.org This decomposition is thermodynamically favorable due to the formation of the highly stable nitrogen gas molecule. wikipedia.org These 2-cyanoprop-2-yl radicals are the primary radicals that initiate the chain. researchgate.netnumberanalytics.com They can abstract a hydrogen atom from HBr or another source to generate the bromine radicals necessary to begin the propagation steps of the bromination reaction. wikipedia.orglibretexts.org The use of an initiator like AIBN provides a controlled and reliable source of initial radicals, which is often more efficient than relying on heat or light alone. researchgate.net

Optimization of Synthetic Conditions

The optimization of synthetic conditions for the benzylic bromination of 2-Bromo-4-nitrotoluene is critical to maximize the yield of the desired mono-brominated product and minimize the formation of byproducts, such as the di-brominated compound. scientificupdate.com Key parameters to consider include the choice of solvent, the stoichiometry of NBS, the concentration of the radical initiator, and the reaction temperature.

Solvent: The choice of solvent is important. Non-polar solvents like carbon tetrachloride (historically used) or 1,2-dichlorobenzene (B45396) are often effective. koreascience.kr The solvent must be inert to the radical conditions and capable of dissolving the reactants.

NBS Stoichiometry: The amount of NBS used is crucial. While a stoichiometric amount is theoretically required, a slight excess (e.g., 1.25 to 2.0 equivalents) is often employed to ensure complete conversion of the starting material. However, a large excess can increase the risk of over-bromination. scientificupdate.comkoreascience.kr Studies have shown that continuous, slow addition of NBS can help maintain a low concentration of Br₂ and improve selectivity. scientificupdate.com

Initiator Concentration: The concentration of the radical initiator, such as AIBN, also affects the reaction rate and efficiency. Typically, catalytic amounts (0.01-0.4 equivalents) are sufficient. koreascience.kr The optimal amount ensures a steady rate of initiation without promoting excessive termination reactions.

Temperature and Initiation Method: The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the AIBN initiator. Alternatively, photo-initiation using a light source (e.g., incandescent light bulb, UV-LED) can be used, sometimes allowing for lower reaction temperatures and improved selectivity. gla.ac.ukresearchgate.net

Purity of Reagents: The purity of NBS can significantly impact the reaction outcome. Lots of NBS with higher levels of Br₂ or HBr impurities might be more active, potentially leading to different ratios of mono- to di-brominated products. scientificupdate.com

Temperature and Solvent Effects on Reaction Yield and Selectivity

Temperature Effects:

The reaction is typically conducted at elevated temperatures to facilitate the homolytic cleavage of the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and to promote the propagation of the radical chain reaction. commonorganicchemistry.com However, excessively high temperatures can lead to undesired side reactions, including over-bromination to form 2-bromo-1-(dibromomethyl)-4-nitrobenzene or thermal decomposition of the desired product. For deactivated toluenes, temperatures in the range of 70-100°C are commonly employed when using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride. commonorganicchemistry.comgoogle.com Lowering the temperature may decrease the reaction rate but can enhance selectivity towards mono-bromination. In some cases, photochemically induced bromination can be performed at lower temperatures, offering better control over the reaction. acs.org

Solvent Effects:

The solvent plays a crucial role in the benzylic bromination process. Traditionally, nonpolar solvents like carbon tetrachloride (CCl₄) have been widely used due to their inertness and ability to dissolve the reactants. commonorganicchemistry.com However, due to its toxicity and environmental concerns, there has been a significant shift towards finding suitable alternatives. researchgate.net

The polarity of the solvent can influence the reaction's selectivity. Nonpolar solvents generally favor the desired radical substitution pathway. In contrast, polar solvents can promote ionic side reactions, although some polar aprotic solvents like acetonitrile (B52724) have been successfully used as greener alternatives to chlorinated solvents. bohrium.comorganic-chemistry.org The solubility of NBS, which is low in many nonpolar solvents, is a key factor, as a low concentration of bromine generated in situ is crucial for the selectivity of the Wohl-Ziegler reaction. chemistrysteps.com

Below is a table summarizing the general effects of different solvents on the benzylic bromination of substituted toluenes, which can be extrapolated to the synthesis of this compound.

| Solvent | Polarity | General Observations | Potential Impact on this compound Synthesis |

| Carbon Tetrachloride | Nonpolar | Historically the standard; good selectivity for benzylic bromination. Now largely phased out due to toxicity. | High yield and selectivity, but environmentally undesirable. |

| Acetonitrile | Polar Aprotic | A greener alternative; can lead to good yields and reproducibility. googleapis.com | A viable, more environmentally friendly option with potentially good results. |

| Diethyl Carbonate | Polar Aprotic | An environmentally friendly solvent that can be used with microwave irradiation to reduce reaction times. rsc.org | A promising green alternative, potentially offering faster reaction times. |

| Water | Polar Protic | Used in some green chemistry approaches, often in biphasic systems or with phase-transfer catalysts. researchgate.net | May require specific conditions to be effective and avoid hydrolysis of the product. |

| Dichloromethane | Polar Aprotic | Can be a better solvent than carbon tetrachloride in some cases. | A potential alternative to CCl₄, though still a chlorinated solvent. |

Stoichiometric Considerations and Reagent Ratios

The stoichiometry of the reagents, particularly the ratio of the brominating agent to the 2-bromo-4-nitrotoluene substrate, is a critical parameter in controlling the outcome of the synthesis. The goal is typically to achieve selective mono-bromination while minimizing the formation of the di-brominated byproduct.

For the mono-bromination of a benzylic methyl group, a stoichiometric equivalent of the brominating agent, such as NBS, is theoretically required. However, in practice, a slight excess of NBS is often used to ensure complete conversion of the starting material. The use of a significant excess of the brominating agent can lead to over-bromination, resulting in the formation of 2-bromo-1-(dibromomethyl)-4-nitrobenzene.

The ratio of the radical initiator to the substrate is also important. Typically, a catalytic amount of the initiator (1-10 mol%) is sufficient to initiate and sustain the radical chain reaction. Using too little initiator may result in a slow or incomplete reaction, while an excessive amount does not necessarily improve the yield and can lead to the formation of unwanted byproducts.

The following table provides a general guide to the stoichiometric ratios used in benzylic bromination reactions of deactivated toluenes.

| Reagent | Typical Molar Ratio (relative to substrate) | Rationale |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material while minimizing over-bromination. |

| Radical Initiator (e.g., AIBN) | 0.01 - 0.1 equivalents | A catalytic amount is sufficient to initiate the radical chain reaction. |

Careful control of the addition rate of the brominating agent can also be a strategy to maintain a low concentration of bromine in the reaction mixture, thereby favoring mono-bromination.

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of alternative brominating agents and the application of green chemistry principles to the synthesis of compounds like this compound.

Exploration of Alternative Brominating Agents

While NBS is a widely used and effective reagent for benzylic bromination, concerns over its byproducts and the search for reagents with different reactivity profiles have led to the investigation of alternatives.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is a stable, crystalline solid that can be used as a source of bromine for radical brominations. It is considered a greener alternative to some traditional reagents and has been shown to be effective for the bromination of a variety of substrates, including electron-deficient ones. researchgate.net

Hydrogen Bromide and an Oxidant (e.g., H₂O₂): The in-situ generation of bromine from a bromide source, such as HBr or a salt like NaBr, using an oxidant like hydrogen peroxide is a key green chemistry approach. nih.govresearchgate.net This method avoids the use of pre-formed, hazardous brominating agents and often produces water as the only byproduct. This can be achieved photochemically in a continuous flow system, enhancing safety and efficiency. rsc.org

Boron Tribromide (BBr₃): This reagent has been explored for the benzylic bromination of toluene derivatives, offering good yields under mild conditions. bohrium.com

Quaternary Ammonium (B1175870) Polyhalides: Reagents like benzyltrimethylammonium (B79724) tribromide can act as selective brominating agents for activated aromatic compounds. gla.ac.uk

Sustainable Synthetic Routes and Waste Minimization Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several strategies can be employed to create more sustainable routes and minimize waste.

Solvent Replacement: As discussed previously, replacing hazardous chlorinated solvents like carbon tetrachloride with greener alternatives such as acetonitrile, diethyl carbonate, or even water is a primary goal. researchgate.netrsc.org Solvent-free reactions, where possible, represent an ideal scenario.

Catalytic Approaches: The use of catalysts can reduce the amount of reagents required and can lead to more selective reactions, thereby minimizing byproduct formation.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or photochemistry with visible light can reduce energy consumption and shorten reaction times. acs.orgrsc.org

Waste Reduction at the Source: The in-situ generation of the brominating agent, as seen with the HBr/H₂O₂ system, is a prime example of waste prevention. rsc.org This approach has a higher atom economy compared to using reagents like NBS, where the succinimide portion becomes a byproduct.

Recycling: The development of processes where solvents and byproducts can be recycled is a key aspect of sustainable synthesis. For instance, in some processes, the succinimide byproduct from NBS can be recovered. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Spectroscopic Characterization and Computational Analysis for Elucidating Molecular Structure and Dynamics

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of 2-Bromo-1-(bromomethyl)-4-nitrobenzene would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The nitro group (-NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. For nitroaromatic compounds, these are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbon-nitrogen (C-N) stretching vibration is expected around 850 cm⁻¹.

Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the bromomethyl group (-CH₂Br) would likely be identified by its C-H stretching vibrations around 2850-2960 cm⁻¹ and a scissoring vibration near 1435-1475 cm⁻¹. The carbon-bromine (C-Br) stretching vibrations for both the aromatic and aliphatic bromine atoms would be expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Interactive Table: Expected FTIR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

| Aliphatic C-H (-CH₂Br) | Stretch | 2850-2960 |

| Carbon-Bromine (C-Br) | Stretch | 500-700 |

FT-Raman Spectroscopy for Complementary Vibrational Mode Assignment

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric vibrations of the nitro group and the benzene ring would be expected to show strong signals in the FT-Raman spectrum. The C-Br stretching vibrations would also be Raman active. A comparative analysis of both FTIR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound would provide information about the chemical environment of the protons. The spectrum would be expected to show signals for the aromatic protons and the protons of the bromomethyl group.

The protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet in the downfield region, typically around 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

The three aromatic protons would exhibit distinct signals in the aromatic region (typically 7.0-8.5 ppm). Their chemical shifts and coupling patterns would be influenced by the positions of the bromo and nitro substituents. The proton ortho to the nitro group would be expected to be the most downfield, while the others would be shifted according to their proximity to the electron-withdrawing groups. Spin-spin coupling between adjacent aromatic protons would result in doublet or doublet of doublets splitting patterns, which would help to confirm their relative positions on the benzene ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be expected: one for the bromomethyl carbon and six for the aromatic carbons.

The carbon of the bromomethyl group (-CH₂Br) would likely appear in the range of 30-40 ppm. The aromatic carbons would resonate in the region of 120-150 ppm. The carbon atoms directly attached to the bromine and nitro groups would have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group would be expected at the downfield end of the aromatic region, while the carbon attached to the bromine might be shifted upfield due to the "heavy atom effect".

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₅Br₂NO₂. Its molecular weight is approximately 294.93 g/mol .

Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak. There would be three peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern would likely involve the loss of bromine atoms, the nitro group, and the bromomethyl group. Common fragments would include the loss of a bromine radical (·Br), leading to ions at m/z corresponding to [M-Br]⁺. The loss of the nitro group (·NO₂) would also be a probable fragmentation pathway. Cleavage of the C-C bond between the ring and the bromomethyl group could lead to the formation of a tropylium-like ion or a benzyl (B1604629) cation, which would then undergo further fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves as a primary tool for its characterization. The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the column's stationary phase. Subsequently, the mass spectrometer fragments the eluted compound, generating a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of this compound is characterized by the presence of a molecular ion peak [M]+. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the molecular ion peak appears as a doublet, [M]+ and [M+2]+, with nearly equal intensity. This isotopic pattern is a hallmark of bromine-containing compounds and is crucial for their identification youtube.com.

Electron ionization (EI), a common technique used in GC-MS, induces fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways include:

Loss of a bromine atom: Scission of a C-Br bond can lead to the formation of [M-Br]+ fragments.

Loss of the bromomethyl group: Cleavage of the C-C bond between the benzene ring and the bromomethyl group can result in a [M-CH2Br]+ ion.

Loss of the nitro group: Fragmentation involving the nitro group can produce a [M-NO2]+ ion.

Formation of a tropylium ion: Rearrangement and fragmentation of the benzyl-type structure can lead to the formation of various smaller ions.

The specific fragments and their relative abundances are compiled in a mass spectrum, which can be compared against spectral libraries for confirmation. The GC-MS data available in the PubChem database for this compound is sourced from John Wiley & Sons, Inc., under the spectrum ID U1-2011-5630-b, confirming its application in structural elucidation nih.gov.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Predicted Ion Fragment | Notes |

|---|---|---|

| 295/297 | [C₇H₅Br₂NO₂]⁺ | Molecular ion peak (M/M+2) |

| 216/218 | [C₇H₅BrNO₂]⁺ | Loss of a Br radical |

| 202/204 | [C₆H₄Br₂]⁺ | Loss of CH₂ and NO₂ |

| 170/172 | [C₇H₅Br]⁺ | Loss of Br and NO₂ |

| 121 | [C₆H₄NO₂]⁺ | Loss of both Br atoms and CH₂ |

Note: This table is based on common fragmentation patterns for similar chemical structures and serves as a predictive guide.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large, polar, and thermally labile molecules nih.gov. Unlike the hard ionization method of electron ionization (EI) used in GC-MS, ESI typically imparts less energy to the analyte, resulting in minimal fragmentation and the prevalence of the molecular ion nih.gov.

For a small, relatively nonpolar molecule like this compound, ESI-MS is not the conventional method of choice, as the compound is readily analyzed by GC-MS. However, ESI-MS could be employed, particularly in liquid chromatography-mass spectrometry (LC-MS) setups. In such a case, the compound would typically be detected as a protonated molecule [M+H]⁺ in positive ion mode or as adducts with solvent ions (e.g., [M+Na]⁺). Negative-ion ESI could potentially detect the compound by forming adducts or, under specific conditions that induce in-source fragmentation, could be used to selectively detect bromide ions (m/z 79 and 81) researchgate.net.

The primary advantage of using ESI-MS would be the preservation of the molecular ion, providing a clear determination of the molecular weight with its characteristic bromine isotopic pattern nih.govresearchgate.net. This can be especially useful for confirming the molecular formula of the compound or its derivatives in complex matrices where chromatographic separation is achieved via LC instead of GC.

Table 2: Potential Ions of this compound in ESI-MS

| Ion Mode | Predicted Ion | m/z (mass-to-charge ratio) |

|---|---|---|

| Positive | [M+H]⁺ | 296/298 |

| Positive | [M+Na]⁺ | 318/320 |

| Positive | [M+K]⁺ | 334/336 |

Note: The formation of these ions is hypothetical and depends on the specific ESI source conditions and solvent system used.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31+G(d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry) researchgate.net. This process calculates the potential energy of the molecule as a function of its atomic coordinates and finds the geometry corresponding to the minimum energy.

From this optimized structure, vibrational frequencies can be predicted. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule (e.g., C-H stretching, C=C ring stretching, NO₂ symmetric and asymmetric stretching). The calculated vibrational spectra (IR and Raman) can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of observed spectral bands researchgate.netresearchgate.net.

Table 3: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-NO₂ | ~1.48 Å |

| C-Br (ring) | ~1.90 Å | |

| C-C (bromomethyl) | ~1.51 Å | |

| C-Br (methyl) | ~1.96 Å | |

| Bond Angle (°) | O-N-O | ~124° |

| C-C-Br (ring) | ~121° |

Note: These values are representative and are based on DFT studies of structurally similar compounds like 1-bromo-4-methyl-2-nitrobenzene researchgate.net. The dihedral angle indicates that the nitro group is slightly twisted out of the plane of the benzene ring.

HOMO-LUMO Analysis for Electronic Structure and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties, chemical reactivity, and kinetic stability researchgate.net. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT calculations can map the distribution of these orbitals.

HOMO: The HOMO is typically localized on the electron-rich regions of the molecule. In this case, it is expected to be distributed over the π-system of the benzene ring and the lone pairs of the bromine atom attached to the ring, which act as electron-donating groups.

LUMO: The LUMO is generally found on electron-deficient areas. The strong electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly localized on this part of the molecule.

This distribution indicates that the benzene ring is the likely site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. The analysis of FMOs is crucial for understanding charge transfer within the molecule and predicting its behavior in chemical reactions researchgate.netresearchgate.net.

Table 4: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -3.5 eV |

Note: These are approximate values based on DFT studies of similar nitroaromatic compounds and can vary depending on the computational method and basis set.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule, calculated using DFT. It is plotted onto the electron density surface, using a color scale to indicate different potential values. MESP maps are invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack.

For this compound, the MESP map would display:

Negative Potential (Red/Yellow): Regions of high electron density, representing the most negative electrostatic potential. These are found around the highly electronegative oxygen atoms of the nitro group, making this the most likely site for interaction with electrophiles or positive charges.

Positive Potential (Blue): Regions of low electron density, corresponding to positive electrostatic potential. These areas are typically located around the hydrogen atoms of the benzene ring and the bromomethyl group, indicating sites susceptible to nucleophilic attack.

Neutral Potential (Green): Areas with intermediate potential, generally found over the carbon atoms of the benzene ring.

The MESP analysis provides a chemically intuitive picture of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis researchgate.netnih.gov.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which can then be used to interpret or verify experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the theoretical ¹H and ¹³C NMR spectra researchgate.net. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the methylene (-CH₂-) protons of the bromomethyl group. The chemical shifts are influenced by the electronic environment, with the electron-withdrawing nitro group causing downfield shifts for adjacent protons. Splitting patterns (e.g., doublets, doublet of doublets) arise from spin-spin coupling between neighboring non-equivalent protons.

UV-Vis Spectra: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states nih.govchemrxiv.org. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aromatic nitro compound like this compound, the spectrum is expected to show strong absorptions corresponding to π → π* transitions within the benzene ring and n → π* transitions involving the nitro group.

Table 5: Predicted Spectroscopic Parameters for this compound

| Spectrum | Parameter | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) - Aromatic H's | 7.5 - 8.5 ppm |

| Chemical Shift (δ) - CH₂Br | ~4.7 ppm | |

| ¹³C NMR | Chemical Shift (δ) - Aromatic C's | 120 - 150 ppm |

| Chemical Shift (δ) - CH₂Br | ~30 ppm |

Note: Predicted NMR shifts are relative to TMS. UV-Vis predictions are based on typical values for similar aromatic nitro compounds.

Chemical Reactivity and Transformation Studies of 2 Bromo 1 Bromomethyl 4 Nitrobenzene

Nucleophilic Substitution Reactions

2-Bromo-1-(bromomethyl)-4-nitrobenzene possesses two carbon-bromine bonds that can undergo nucleophilic substitution. However, their reactivity profiles are markedly different. The bromine atom of the bromomethyl group is a benzylic halide, while the bromine atom directly attached to the aromatic ring is an aryl halide.

Reactivity of the Bromomethyl Moiety in Alkylation

The bromomethyl group (-CH₂Br) in this compound is a highly reactive benzylic halide. Benzylic halides are particularly susceptible to nucleophilic substitution reactions, often proceeding through either an Sₙ1 or Sₙ2 mechanism. The primary nature of the benzylic carbon in this compound typically favors an Sₙ2 pathway, which involves a backside attack by a nucleophile.

The reactivity of the benzylic position is enhanced by the aromatic ring, which can stabilize the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 reaction, the resulting benzylic carbocation would be stabilized by resonance with the benzene (B151609) ring. In an Sₙ2 reaction, the p-orbitals of the benzene ring overlap with the p-orbitals of the transition state, lowering its energy.

This high reactivity makes the bromomethyl group an excellent electrophile for alkylation reactions. A wide variety of nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the bromide ion to form new carbon-heteroatom bonds.

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Position

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (NH₃) | Benzylamine derivative |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Benzyl (B1604629) ether derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | Benzyl thioether derivative |

| Cyanide | Sodium cyanide (NaCN) | Benzyl nitrile derivative |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

In contrast to the highly reactive benzylic bromide, the bromine atom directly attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the para position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction. researchgate.netlibretexts.org

The ortho and para positions relative to the nitro group are particularly activated. researchgate.netresearchgate.net In this compound, the bromine atom is ortho to the bromomethyl group and para to the nitro group. The para-relationship with the powerful electron-withdrawing nitro group is the dominant factor, making this position susceptible to nucleophilic attack. researchgate.netlibretexts.org

Strong nucleophiles are generally required to initiate SₙAr reactions on nitro-activated aryl halides.

Table 2: Comparison of Reactivity for Nucleophilic Substitution

| Position | Type of Halide | Activating/Deactivating Groups | Relative Reactivity |

| Bromomethyl | Benzylic | Aromatic ring (stabilizing) | High |

| Aromatic C-Br | Aryl | Nitro group (para, strongly activating) | Moderate to High (under SₙAr conditions) |

Electrophilic Aromatic Substitution Reactions

Further substitution on the aromatic ring of this compound would involve electrophilic aromatic substitution (EAS). The feasibility and outcome of such reactions are dictated by the electronic effects of the substituents already present on the ring.

Influence of Nitro and Bromo Substituents on Ring Activation/Deactivation

The benzene ring in this compound is strongly deactivated towards electrophilic attack. This is due to the powerful electron-withdrawing effects of the nitro group. The nitro group deactivates the ring through both a strong negative resonance effect (-R) and a strong negative inductive effect (-I). The bromine atom also deactivates the ring, albeit more weakly, primarily through its electron-withdrawing inductive effect (-I), which outweighs its weak positive resonance effect (+R). The bromomethyl group is weakly deactivating.

The cumulative effect of these deactivating groups makes further electrophilic substitution on this ring challenging, often requiring harsh reaction conditions.

Regioselectivity in Further Electrophilic Transformations

The directing effects of the existing substituents determine the position of any incoming electrophile. The nitro group is a strong meta-director, while the bromo group is an ortho-, para-director. In cases of competing directing effects, the more strongly activating or less strongly deactivating group usually dictates the regioselectivity. However, in this molecule, all substituents are deactivating.

The directing effects are as follows:

Nitro group (at C4): Directs incoming electrophiles to the positions meta to it (C2 and C6). Since C2 is already substituted, it would direct to C6.

Bromo group (at C2): Directs incoming electrophiles to the positions ortho (C3) and para (C5) to it.

Bromomethyl group (at C1): Weakly deactivating and considered an ortho-, para-director. It would direct to C3 and C5.

Considering the combined influence, the positions C3 and C5 are directed by both the bromo and bromomethyl groups, while position C6 is directed by the nitro group. Given the powerful deactivating nature of the nitro group, substitution at the positions it directs (meta) is generally favored for strongly deactivated rings. However, the ortho, para-directing nature of the halogen, although deactivating, can still influence the outcome. Therefore, a mixture of products is possible, with substitution likely occurring at the positions least deactivated by the cumulative electronic effects. The most probable sites for electrophilic attack would be C3 and C5, influenced by the ortho, para-directing bromo and bromomethyl groups.

Cross-Coupling Reactions

The aryl bromide moiety in this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity in these couplings is generally higher for aryl iodides, followed by aryl bromides, and then aryl chlorides.

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a versatile method for creating biaryl structures.

Heck Coupling: Reaction with an alkene to form a substituted alkene. wikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. libretexts.orgwikipedia.org

The success of these reactions would depend on the choice of catalyst, ligands, base, and solvent to achieve chemoselective coupling at the aryl bromide position without affecting the more reactive benzylic bromide. It is plausible that under certain conditions, the benzylic bromide could also undergo oxidative addition to the palladium catalyst, leading to potential side reactions. However, the C(sp²)-Br bond is the typical reactive site for these named cross-coupling reactions.

Table 3: Potential Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. wiley-vch.deacs.org In the case of this compound, the aryl C-Br bond is the primary site for this transformation, allowing for the synthesis of substituted biaryl compounds. thieme-connect.comresearchgate.netresearchgate.net While the benzylic C-Br bond can also undergo Suzuki-Miyaura coupling, reactions at sp²-hybridized carbon centers are generally more facile and common. nih.gov

The reaction mechanism proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wiley-vch.deacs.org The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl bromide, often making it more susceptible to oxidative addition. Research on substrates such as 4-nitrophenyl bromide has shown that electron-deficient aryl bromides are highly reactive in Suzuki-Miyaura couplings. nih.gov Furthermore, studies on ortho-substituted bromo-nitroarenes have demonstrated successful asymmetric synthesis of axially chiral biaryls, highlighting the utility of this reaction for creating complex molecular architectures. researchgate.netntu.edu.sg

A typical Suzuki-Miyaura reaction on this compound would involve coupling with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized based on the specific coupling partners. berhamporegirlscollege.ac.in

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene (B28343) | 100 | High | researchgate.net |

| Pd₂(dba)₃ / BaryPhos | Cs₂CO₃ | Toluene/H₂O | 80 | >95 | ntu.edu.sg |

| Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O | 65 | Good to Excellent | thieme-connect.com |

Stille Cross-Coupling Reactions

The Stille reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling an organic halide with an organotin reagent (organostannane). rsc.orgsigmaaldrich.com This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. For this compound, the aryl bromide serves as the electrophilic partner.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center. The reaction's scope is broad, with aryl bromides being common and effective electrophiles. rsc.org The development of advanced phosphine (B1218219) and carbene ligands has enabled Stille couplings to be performed under milder conditions and with a broader range of substrates, including those that were previously challenging.

The reaction of this compound with an organostannane, such as an aryltributylstannane, would be expected to selectively form a new C-C bond at the position of the bromine atom on the aromatic ring, yielding a functionalized nitrobiaryl derivative.

Table 2: General Conditions for Stille Cross-Coupling of Aryl Bromides

| Catalyst / Ligand | Stannane Reagent | Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl-SnBu₃ | None | Toluene | 80-110 | rsc.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Vinyl-SnBu₃ | None | THF | Room Temp. | |

| Pd(OAc)₂ / PCy₃ | Alkynyl-SnBu₃ | CsF | Dioxane | 60-100 |

Redox Chemistry and Reduction of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed, most commonly via reduction to a primary amine (aniline derivative). This transformation is fundamental in organic synthesis as it provides a route to anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other functional materials. A wide variety of reagents and conditions can be employed for this reduction, offering control over chemoselectivity when other reducible groups are present.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of dissolving metals in acidic media. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a clean and efficient method. Alternatively, metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective reagents for this purpose. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the aryl bromide (hydrodebromination).

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | Amine |

| Sn, HCl (conc.) | Ethanol | Reflux | Amine |

| Fe, HCl or NH₄Cl | Water/Ethanol | Reflux | Amine |

| Zn, NH₄Cl | Water | Room temperature | Hydroxylamine |

| Na₂S₂O₄ (Sodium dithionite) | Water/Methanol | Reflux | Amine |

Intramolecular Cyclization and Rearrangement Reactions

The presence of both an aryl bromide and a benzylic bromide in an ortho relationship makes this compound a prime substrate for intramolecular cyclization reactions to form fused ring systems. Such ortho-halobenzyl halides are valuable precursors for constructing five- to nine-membered rings using transition metal catalysis. thieme-connect.comresearchgate.net These reactions leverage the dual active sites within the molecule, enabling strategies that combine intermolecular benzylation with intramolecular arylation. thieme-connect.comresearchgate.net

One common strategy involves a transition-metal-catalyzed process where an intermolecular reaction at the benzylic bromide is followed by an intramolecular C-C or C-heteroatom bond formation at the aryl bromide site. For instance, the reaction of a 2-bromobenzyl bromide with an arylhydrazine, catalyzed by palladium, can proceed via an initial N-benzylation followed by an intramolecular N-arylation (a form of the Buchwald-Hartwig amination) and subsequent oxidation to yield 2-substituted-2H-indazoles in a single step. researchgate.net

Derivatization and Functionalization Strategies for Enhanced Utility in Specialized Research

Synthesis of Complex Organic Molecules

2-Bromo-1-(bromomethyl)-4-nitrobenzene serves as a foundational scaffold for constructing more elaborate molecular structures. The two bromine atoms can be selectively targeted to introduce different functionalities.

Benzylic Bromide Reactivity: The bromomethyl group is particularly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of chemical groups by reacting the compound with various nucleophiles such as amines, thiols, and alkoxides. smolecule.com This reactivity is fundamental to elongating carbon chains or attaching specific side chains to the benzene (B151609) ring.

Aryl Bromide Reactivity: The bromine atom attached directly to the aromatic ring is less reactive than the benzylic bromide. However, it can participate in powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), allowing the aryl bromide to be replaced by strong nucleophiles under specific conditions. guidechem.comstackexchange.com

The ability to leverage these distinct reactive sites allows chemists to design multi-step synthetic pathways to create complex target molecules with high precision. libretexts.org

Preparation of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are common in many biologically active compounds, making it a valuable intermediate in the synthesis of potential pharmaceuticals and agrochemicals. smolecule.com The versatility in derivatization allows for the systematic modification of the molecule to explore structure-activity relationships, a key process in drug discovery and the development of new pesticides.

For instance, intermediates with similar bromo-aromatic structures are crucial in synthesizing drugs that target a variety of conditions. pyglifesciences.com The reactions outlined below demonstrate how this compound can be functionalized to build precursors for these industries.

| Reactive Site | Reaction Type | Reagent/Nucleophile | Functional Group Introduced | Potential Application |

|---|---|---|---|---|

| Benzylic Bromide (-CH₂Br) | Nucleophilic Substitution | Primary/Secondary Amines (R₂NH) | Substituted Benzylamines | Precursors for CNS-active agents, enzyme inhibitors |

| Benzylic Bromide (-CH₂Br) | Nucleophilic Substitution | Thiols (RSH) | Thioethers | Building blocks for antifungal agents or anti-inflammatory drugs |

| Aryl Bromide (-Br) | Suzuki Coupling | Boronic Acids (RB(OH)₂) | Biaryl Structures | Core structures in antihypertensive drugs and other pharmaceuticals |

| Aryl Bromide (-Br) | Nucleophilic Aromatic Substitution | Alkoxides (RO⁻) | Aryl Ethers | Common motif in herbicides and other agrochemicals |

Derivatization for Improved Analytical Detection (e.g., LC-MS)

In analytical chemistry, particularly in metabolomics and impurity profiling, detecting neutral, non-volatile compounds at trace levels can be challenging using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.org Chemical derivatization is a powerful strategy to modify the structure of a target analyte to improve its ionization efficiency and, therefore, its detection sensitivity. rsc.orgdaneshyari.com

One of the most effective strategies for enhancing the MS detection of nitroaromatic compounds is the reduction of the nitro group to an aromatic amine. smolecule.comrsc.org

Reaction: The nitro group (-NO2) can be readily reduced to a primary amine (-NH2) using various reducing agents, such as zinc dust in the presence of an ammonium (B1175870) salt, or catalytic hydrogenation (H2/Pd). smolecule.comrsc.org

Enhancement: The resulting aromatic amine is a basic functional group that can be easily protonated. This introduction of an ionizable site makes the molecule highly amenable to positive-ion electrospray ionization (ESI), a common technique in LC-MS. This derivatization step can increase detection sensitivity by several orders of magnitude, allowing for reliable quantification at very low concentrations. rsc.org

A broader strategy involves chemically attaching a group that is either easily ionizable or carries a permanent charge. rsc.org

Via the Nitro Group: As discussed above, reduction of the nitro group to an amine is the most direct way to introduce an ionizable moiety.

Via the Benzylic Bromide: The highly reactive benzylic bromide can be used to attach a pre-charged tag. For example, reaction with a tertiary amine (e.g., trimethylamine) results in the formation of a quaternary ammonium salt. This salt carries a permanent positive charge, independent of pH, making it exceptionally easy to detect by mass spectrometry.

The bromine atoms already present in the molecule can also serve as a useful analytical signature, as their characteristic isotopic pattern (a near 1:1 ratio of 79Br and 81Br) helps in the unambiguous identification of the derivatized compound in a complex mixture. nih.govnih.gov

| Strategy | Reaction | Resulting Moiety | Advantage for LC-MS |

|---|---|---|---|

| Reduction of Nitro Group | -NO₂ → -NH₂ | Ionizable Aromatic Amine | Greatly enhanced signal in positive-ion ESI-MS. |

| Alkylation at Benzylic Site | -CH₂Br + R₃N → -CH₂N⁺R₃ | Permanently Charged Quaternary Ammonium | Excellent ionization efficiency, independent of mobile phase pH. |

Synthesis of Advanced Materials and Specialty Chemicals

The reactivity of this compound is also harnessed in materials science to create polymers and specialty chemicals with tailored properties. smolecule.comchemimpex.com

The presence of two bromine atoms allows the molecule to function as a bifunctional monomer or cross-linking agent in polymerization reactions. For example, it could be used to synthesize specialty polymers where the aromatic core and its substituents impart specific characteristics such as increased thermal stability or unique electronic properties. The benzylic bromide can be used to graft the molecule onto an existing polymer backbone, thereby functionalizing the material with bromo and nitro groups that can be further modified in subsequent steps. This approach is used to fine-tune the surface properties or bulk characteristics of advanced materials.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformations

Kinetic studies are instrumental in determining the rate law of a reaction, which provides insight into the molecularity of the rate-determining step. A representative key transformation of 2-Bromo-1-(bromomethyl)-4-nitrobenzene is its reaction with a nucleophile, such as aniline (B41778), in a polar aprotic solvent like acetonitrile (B52724). The reaction rate is typically monitored by techniques such as HPLC or spectroscopy to measure the change in concentration of reactants or products over time. acs.org

The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both this compound and the nucleophile. msu.edu This is indicative of a bimolecular nucleophilic substitution (SN2) mechanism. The rate law can be expressed as: Rate = k[C₇H₅Br₂NO₂][Nucleophile].

The presence of a strong electron-withdrawing nitro group on the benzene (B151609) ring is expected to influence the reaction mechanism. While electron-donating groups can stabilize a carbocation intermediate, favoring an SN1 pathway, electron-withdrawing groups tend to destabilize such an intermediate. researchgate.net This destabilization makes the formation of a benzyl (B1604629) carbocation energetically unfavorable, thus promoting a concerted SN2 mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. researchgate.netresearchgate.net

| Experiment | Initial [C₇H₅Br₂NO₂] (M) | Initial [Aniline] (M) | Initial Rate (M/s) | Calculated Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 1 | 0.050 | 0.050 | 1.25 x 10⁻⁵ | 5.0 x 10⁻³ |

| 2 | 0.100 | 0.050 | 2.50 x 10⁻⁵ | 5.0 x 10⁻³ |

| 3 | 0.050 | 0.100 | 2.50 x 10⁻⁵ | 5.0 x 10⁻³ |

| 4 | 0.100 | 0.100 | 5.00 x 10⁻⁵ | 5.0 x 10⁻³ |

The data consistently show a second-order rate constant, supporting the SN2 mechanism. Doubling the concentration of either reactant leads to a doubling of the initial reaction rate.

Computational Modeling of Reaction Transition States and Energy Barriers

Computational chemistry offers a powerful tool for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of a reaction, identifying transition states and calculating their associated energy barriers. mdpi.comsciforum.net For the nucleophilic substitution on this compound, computational models can be used to compare the energetic feasibility of SN1 and SN2 pathways.

For the SN1 pathway, the model would calculate the energy required to form the benzylic carbocation intermediate. Due to the destabilizing effect of the ortho-bromo and para-nitro substituents on a positive charge, the calculated energy barrier for the SN1 pathway is expected to be significantly higher than that for the SN2 pathway. nih.gov

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Conclusion |

|---|---|---|---|

| Sₙ2 | Nucleophilic attack and leaving group departure | 21.5 | Energetically Favored |

| Sₙ1 | Carbocation formation | 35.8 | Energetically Unfavorable |

The computational results strongly corroborate the kinetic data, indicating that the SN2 mechanism is the overwhelmingly preferred reaction pathway due to a substantially lower activation energy barrier.

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a definitive experimental technique used to trace the path of atoms through a reaction and to probe the nature of the transition state. researchgate.net A key method for distinguishing between SN1 and SN2 mechanisms at a benzylic carbon is the determination of the secondary alpha-deuterium kinetic isotope effect (KIE). cdnsciencepub.comacs.org This involves synthesizing the substrate with deuterium (B1214612) atoms at the benzylic position (C₇H₃D₂Br₂NO₂) and comparing its reaction rate to that of the unlabeled compound.

The C-D bond has a lower zero-point energy than the C-H bond, making it stronger. libretexts.org In an SN2 transition state, the hybridization of the alpha-carbon changes from sp³ towards sp², leading to a stiffening of the C-H (or C-D) bending vibrations. This change results in a small but measurable normal KIE (kH/kD > 1), typically in the range of 1.02-1.04 per deuterium for SN2 reactions of primary substrates. cdnsciencepub.com Conversely, in an SN1 reaction, the full formation of an sp²-hybridized carbocation in the rate-determining step leads to a much larger KIE, often around 1.07 per alpha-deuterium. cdnsciencepub.com

A study comparing the rate of reaction of this compound and its dideuterated analogue (2-Bromo-1-(dideuteromethyl)-4-nitrobenzene) with a nucleophile would provide conclusive evidence for the proposed mechanism.

| Substrate | Rate Constant, k (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound (H) | 5.00 x 10⁻³ | 1.05 |

| 2-Bromo-1-(dideuteromethyl)-4-nitrobenzene (D) | 4.76 x 10⁻³ |

Applications in Medicinal Chemistry Research and Biological Probes

Precursor in Drug Development

In the field of drug development, 2-Bromo-1-(bromomethyl)-4-nitrobenzene primarily serves as a foundational building block for the synthesis of more complex pharmaceutical compounds. smolecule.com Its utility stems from the differential reactivity of its functional groups, which allows for sequential and controlled chemical transformations. The bromomethyl group is highly susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, and the aromatic bromine can participate in cross-coupling reactions.

The key reactive sites of the molecule make it an important intermediate for creating diverse chemical scaffolds. smolecule.com For instance, the bromomethyl moiety readily reacts with nucleophiles such as amines, thiols, and alkoxides, enabling the attachment of various side chains or the linkage to other molecular fragments. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the benzene (B151609) ring and can be chemically reduced to an amino group. This resulting aniline (B41778) derivative can then serve as a precursor for the synthesis of a wide array of heterocyclic systems or be further modified. This versatility allows medicinal chemists to systematically alter different parts of a molecule to optimize its pharmacological properties. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. Analogous halogenated and nitrated aromatic compounds are well-established intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Table 1: Reactivity of Functional Groups in this compound for Drug Synthesis

| Functional Group | Type of Reaction | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Linkage to side chains |

| Nitro (-NO₂) | Reduction | H₂/Pd, Fe/HCl | Amino group (-NH₂) |

Study of Enzyme Mechanisms and Protein-Ligand Interactions

The reactivity of the bromomethyl group makes this compound and related structures useful as probes for studying enzyme mechanisms and protein-ligand interactions. The bromomethyl group acts as an electrophilic center that can form covalent bonds with nucleophilic amino acid residues—such as cysteine, histidine, or methionine—often found within the active sites of enzymes.

This process, known as affinity labeling or covalent inhibition, can be used to:

Identify Active Site Residues: By reacting the compound with an enzyme and then using techniques like mass spectrometry to analyze the modified protein, researchers can identify the specific amino acid residues that form the active site.

Probe Enzyme Function: Covalently modifying an active site residue can inactivate the enzyme, allowing scientists to study the role of that specific residue in the catalytic mechanism.

A similar compound, 2-bromo-4'-nitroacetophenone, has been utilized to modify methionine residues in the enzyme α-chymotrypsin, illustrating the utility of such bromo-nitroaromatic structures in probing protein function. macrothink.org The interaction with thiol-containing enzymes is a particularly relevant mechanism, as demonstrated by the compound Bronopol, whose antibacterial activity is reversed by the presence of thiol-containing molecules. amazonaws.com This suggests that the electrophilic nature of such compounds allows them to target and react with critical sulfhydryl groups in enzymes. amazonaws.com

Table 2: Potential Covalent Interactions with Nucleophilic Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Type of Bond Formed |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Histidine | Imidazole Ring | Alkylated Imidazole |

| Methionine | Thioether (-SCH₃) | Sulfonium Ion |

Development of Caged Compounds and Biosensors

The nitroaromatic system present in this compound is a key component in the design of "caged" compounds. Caged compounds are molecules whose biological activity is masked by a photolabile protecting group. The active molecule is released upon exposure to light, typically ultraviolet, allowing for precise spatial and temporal control over its activity in a biological system.

The nitrobenzyl group is one of the most common photolabile "cages" used in chemical biology. Derivatives of bromo-nitrobenzene have been used as starting materials to synthesize complex caged molecules. For example, researchers have designed and synthesized caged calcium compounds using a 4-nitrobromobenzene derivative as a core structure. acs.org In this application, the nitroaromatic moiety serves as the light-sensitive trigger. When irradiated, a photochemical reaction occurs that cleaves the bond holding the "cage" to the active molecule (e.g., a calcium chelator), leading to a rapid increase in the local concentration of the signaling ion. acs.org This technique is invaluable for studying dynamic cellular processes such as neurotransmission and signal transduction.

Investigation of Potential Biological Activities (e.g., Antimicrobial Properties)

Nitroaromatic compounds as a class have been extensively investigated for a wide range of biological activities, including antimicrobial effects. encyclopedia.pub The nitro group is a crucial "scaffold" in the synthesis of new bioactive molecules. encyclopedia.pub The potential antimicrobial activity of compounds like this compound can be attributed to several mechanisms.

One of the most accepted models for the antimicrobial action of nitro compounds involves the reduction of the nitro group within the microbial cell. encyclopedia.pub This process can generate reactive intermediates, such as nitroso and superoxide (B77818) species, which are toxic. encyclopedia.pub These reactive species can cause cellular damage by covalently binding to essential macromolecules like DNA, leading to cell death. encyclopedia.pub

Furthermore, the presence of the reactive bromomethyl group provides an additional mechanism for toxicity. As an alkylating agent, it can covalently modify and inactivate essential proteins and enzymes within the microorganism. The antimicrobial agent Bronopol (2-bromo-2-nitropropane-1,3-diol), for instance, exerts its bactericidal activity through the catalytic oxidation of thiols, which generates reactive oxygen species like superoxide and peroxide. nih.gov This dual potential for generating reactive intermediates via the nitro group and alkylating essential biomolecules via the bromomethyl group makes this class of compounds an area of interest for antimicrobial research.

Table 3: Potential Mechanisms of Antimicrobial Activity

| Feature | Proposed Mechanism | Cellular Target |

|---|---|---|

| Nitro Group | Reductive activation to form reactive nitroso and superoxide species | DNA, Proteins, Lipids |

| Bromomethyl Group | Covalent modification via alkylation | Nucleophilic residues in enzymes and proteins (e.g., cysteine thiols) |

Trace Analysis and Impurity Profiling in Pharmaceutical Development

Detection and Quantification of Genotoxic Impurities (GTIs)

The detection and quantification of GTIs like 2-Bromo-1-(bromomethyl)-4-nitrobenzene are challenging due to the extremely low levels at which they must be controlled, often in the parts per million (ppm) range relative to the API. The Threshold of Toxicological Concern (TTC) concept is frequently applied to GTIs, establishing a safe daily intake limit, typically 1.5 µ g/day , which translates to the need for highly sensitive analytical methods. edqm.eu